![molecular formula C23H22O6 B2909509 Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 858764-20-2](/img/structure/B2909509.png)
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate is not fully understood. However, it is believed to interact with biomolecules such as proteins, DNA, and RNA through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission.
実験室実験の利点と制限
The advantages of using Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate in lab experiments include its high fluorescence intensity, its ability to detect biomolecules with high sensitivity, and its potential applications in photodynamic therapy and organic synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the research and development of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate. Some potential directions include the development of new fluorescent probes for the detection of biomolecules, the optimization of photodynamic therapy for cancer treatment, and the development of new metal-based catalysts for organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential applications in other fields.
合成法
The synthesis of Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate can be achieved through a multi-step process. The first step involves the synthesis of 4-hydroxycoumarin, which is then converted into 4-chlorocoumarin. The second step involves the reaction of 4-chlorocoumarin with 3-methyl-2-buten-1-ol to form 7-(3-methylbut-2-enoxy)-4-chlorocoumarin. The final step involves the reaction of 7-(3-methylbut-2-enoxy)-4-chlorocoumarin with ethyl 4-hydroxybenzoate to form this compound.
科学的研究の応用
Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been used as a ligand for the development of metal-based catalysts for organic synthesis.
特性
IUPAC Name |
ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-13-18(27-12-11-15(2)3)9-10-19(20)22(21)24/h5-11,13-14H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKGBFHQXMAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


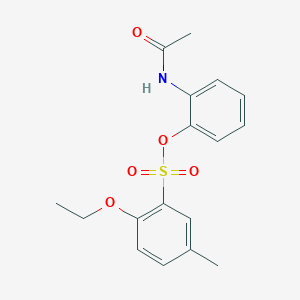
![N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2909430.png)
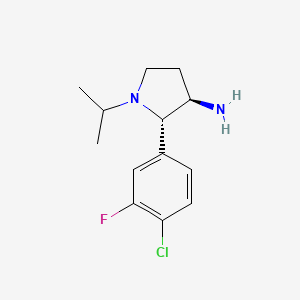

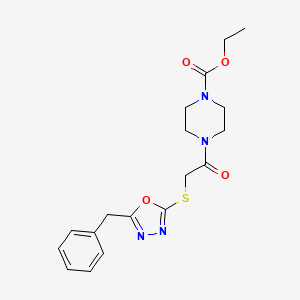
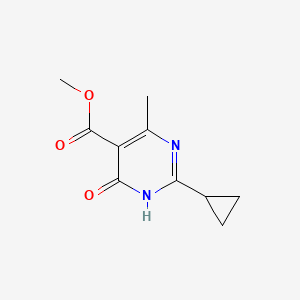
![cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2909437.png)
![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)



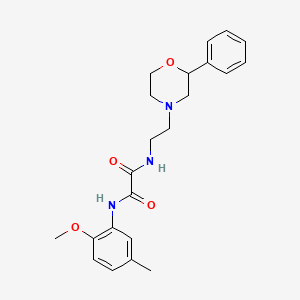
![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)